

A Comparative Spectroscopic Guide to 5-Bromo-2-iodobenzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-2-iodobenzaldehyde**

Cat. No.: **B052014**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of **5-Bromo-2-iodobenzaldehyde**, its derivatives, and relevant alternative compounds. The information presented is intended to support research and development activities by offering a clear, data-driven analysis of these molecules. This document includes detailed experimental protocols and visual workflows to facilitate understanding and replication of key findings.

Introduction to 5-Bromo-2-iodobenzaldehyde

5-Bromo-2-iodobenzaldehyde is a halogenated aromatic aldehyde that serves as a versatile building block in organic synthesis. Its utility stems from the presence of three distinct functional groups: an aldehyde, a bromine atom, and an iodine atom. This unique combination allows for selective functionalization through various reactions, such as nucleophilic additions to the aldehyde, and cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) at the carbon-halogen bonds. The differential reactivity of the C-Br and C-I bonds further enhances its synthetic potential, making it a valuable precursor in the development of pharmaceuticals and functional materials.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **5-Bromo-2-iodobenzaldehyde** (predicted), two of its representative derivatives (a Schiff base and an ether), and two alternative benzaldehyde derivatives for comparative analysis.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Aldehyde Proton (CHO)	Aromatic Protons	Other Protons	Solvent
5-Bromo-2-iodobenzaldehyde (Predicted)	~10.0	~7.8-8.2 (m)	-	CDCl_3
N-(5-bromo-2-hydroxybenzylidene)-4-methylaniline	8.59 (s)	6.90-7.61 (m)	2.39 (s, CH_3), 13.8 (s, OH)	CDCl_3
5-Bromo-2-methoxybenzaldehyde	10.33 (s)	7.69 (d), 7.63 (dd), 6.91 (d)	3.89 (s, OCH_3)	CDCl_3
2-Iodobenzaldehyde	10.13 (s)	7.99 (dd), 7.93 (dd), 7.50 (td), 7.25 (td)	-	CDCl_3
5-Bromo-2-fluorobenzaldehyde	10.34 (s)	7.82 (dd), 7.74 (ddd), 7.23 (dd)	-	CDCl_3

Table 2: ^{13}C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Aldehyde Carbon (CHO)	Aromatic Carbons	Other Carbons	Solvent
5-Bromo-2-iodobenzaldehyde (Predicted)	~191	~95 (C-I), 120-145	-	CDCl ₃
N-(5-bromo-2-hydroxybenzylidene)-4-methylaniline	163.4 (C=N)	110.8, 119.9, 121.5, 130.1, 133.5, 134.8, 137.2, 146.1, 160.2	21.2 (CH ₃)	CDCl ₃
5-Bromo-2-methoxybenzaldehyde	188.9	111.9, 114.2, 128.0, 136.0, 138.1, 159.9	56.5 (OCH ₃)	CDCl ₃
2-Iodobenzaldehyde	195.9	97.0, 128.5, 129.5, 134.1, 139.8, 140.8	-	CDCl ₃
5-Bromo-2-fluorobenzaldehyde	187.6 (d)	117.2 (d), 117.8 (d), 129.1 (d), 136.9 (d), 139.0 (d), 161.8 (d)	-	CDCl ₃

Table 3: Infrared (IR) Spectroscopic Data (Wavenumber in cm⁻¹)

Compound	C=O Stretch	C-H (Aldehyde)	Aromatic C=C	C-X (Halogen)
5-Bromo-2-iodobenzaldehyde (Predicted)	~1700	~2850, ~2750	~1580, ~1470	~1020 (C-Br), ~980 (C-I)
5-Bromo-2-hydroxybenzaldehyde	1655	2860, 2760	1590, 1480	1025 (C-Br)
5-Bromo-2-methoxybenzaldehyde	1685	2840, 2740	1595, 1475	1020 (C-Br)
2-Iodobenzaldehyde	1695	2855, 2755	1585, 1465	985 (C-I)
5-Bromo-2-fluorobenzaldehyde	1690	2865, 2765	1600, 1470	1250 (C-F), 1022 (C-Br)

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M] ⁺	Key Fragmentation Peaks
5-Bromo-2-iodobenzaldehyde	310, 312 (due to Br isotopes)	281/283 ([M-CHO] ⁺), 183 ([M-I] ⁺), 155/157 ([M-I-CO] ⁺)
5-Bromo-2-hydroxybenzaldehyde	200, 202 (due to Br isotopes)	171/173 ([M-CHO] ⁺), 121 ([M-Br] ⁺)
5-Bromo-2-methoxybenzaldehyde	214, 216 (due to Br isotopes)	199/201 ([M-CH ₃] ⁺), 185/187 ([M-CHO] ⁺), 135 ([M-Br] ⁺)
2-Iodobenzaldehyde	232	203 ([M-CHO] ⁺), 105 ([M-I] ⁺)
5-Bromo-2-fluorobenzaldehyde	202, 204 (due to Br isotopes)	173/175 ([M-CHO] ⁺), 123 ([M-Br] ⁺)

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are provided below.

Synthesis of 5-Bromo-2-iodobenzaldehyde

This protocol describes the synthesis of **5-Bromo-2-iodobenzaldehyde** from (5-bromo-2-iodophenyl)methanol.

Materials:

- (5-bromo-2-iodophenyl)methanol
- Oxalyl chloride
- Dimethyl sulfoxide (DMSO)
- Dichloromethane (DCM)
- Triethylamine
- Water

Procedure:

- A solution of oxalyl chloride (1.6 equivalents) in DCM is cooled to -70°C.
- DMSO (2.4 equivalents) in DCM is added to the cooled solution, maintaining the temperature between -65°C and -70°C.
- The reaction mixture is stirred for 10 minutes under a nitrogen atmosphere at -70°C.
- A solution of (5-bromo-2-iodophenyl)methanol (1.0 equivalent) in DCM is then added.
- The reaction mixture is stirred at -65°C for 15 minutes.
- Triethylamine (5.0 equivalents) is added, and the mixture is allowed to warm to -10°C and stirred for 1 hour.

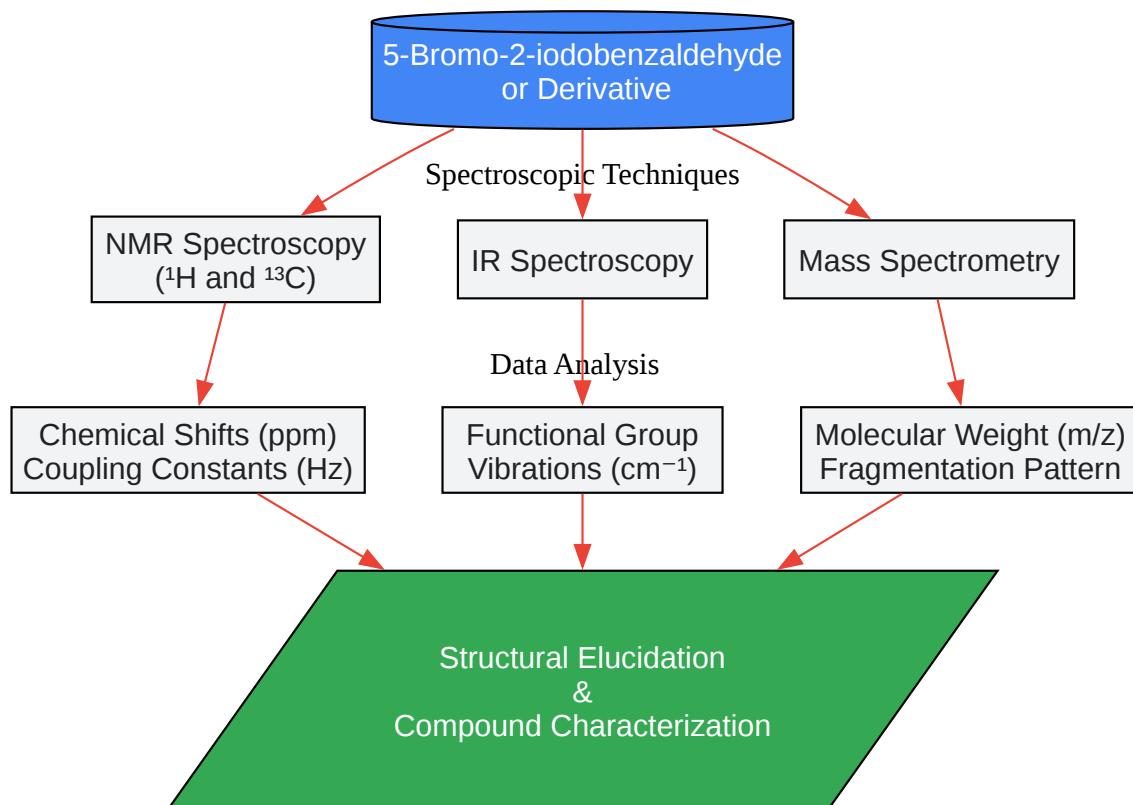
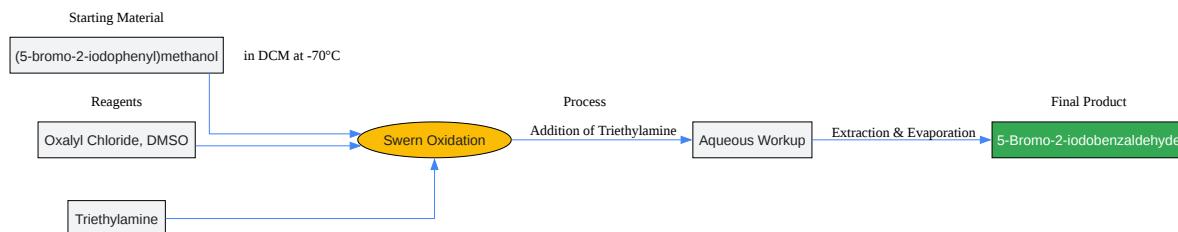
- Water is added, and the reaction mixture is allowed to warm to room temperature.
- The organic layer is separated and evaporated to yield **5-bromo-2-iodobenzaldehyde** as a white solid.[\[1\]](#)

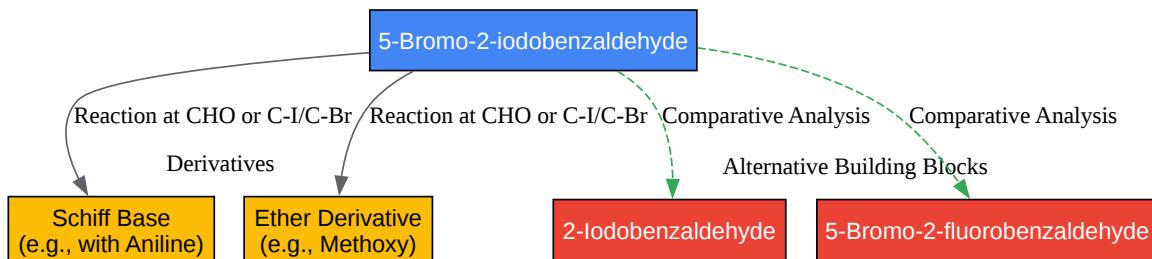
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^{13}C NMR spectra are recorded on a 400 or 500 MHz spectrometer.
- Samples are dissolved in deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6).
- Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:



- IR spectra are recorded on an FT-IR spectrometer.
- Solid samples are analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.
- Liquid samples are analyzed as thin films between NaCl or KBr plates.
- Spectra are typically recorded in the range of 4000-400 cm^{-1} .


Mass Spectrometry (MS):

- Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
- The molecular ion peak ($[\text{M}]^+$) and major fragmentation patterns are analyzed.

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes and relationships relevant to the analysis of **5-Bromo-2-iodobenzaldehyde** and its derivatives.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [A Comparative Spectroscopic Guide to 5-Bromo-2-iodobenzaldehyde and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b052014#spectroscopic-analysis-of-5-bromo-2-iodobenzaldehyde-derivatives>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com